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Compound of Interest

Compound Name: 5-Bromoquinolin-8-ol

Cat. No.: B075139

For researchers, scientists, and professionals in drug development, the precise structural
confirmation of novel compounds is paramount. This guide provides a comparative
spectroscopic analysis of 5-Bromoquinolin-8-ol, contrasting its spectral data with that of the
well-characterized 8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline to provide a clear
framework for structural verification.

This guide presents a summary of *H NMR, 3C NMR, FT-IR, and Mass Spectrometry data in
structured tables for straightforward comparison. Detailed experimental protocols for each key
spectroscopic technique are also provided to support the reproduction of these results.

Comparative Spectroscopic Data

The structural elucidation of 5-Bromoquinolin-8-ol is achieved through the comprehensive
analysis of its spectroscopic data and comparison with related, structurally verified compounds.
The following tables summarize the key spectral features.

'H NMR Data Comparison (Predicted/Experimental, 500
MHz, DMSO-ds)
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5,7-Dibromo-8-

5-Bromoquinolin-8- 8-Hydroxyquinoline L
hydroxyquinoline

ol (Predicted) (Experimental) .
Proton ] . . ] (Experimental)
Chemical Shift Chemical Shift . .
( ) ( 1] Chemical Shift
ppm ppm
(PpPm)[2]
H-2 ~8.9 8.78 8.98
H-3 ~7.7 7.43 7.77
H-4 ~8.5 8.30 8.46
H-6 ~7.8 7.45
H-7 ~7.1 7.19 7.85 (s)
OH - - 3.37 (s)

Note: Predicted data for 5-Bromoquinolin-8-ol is based on computational models and may
vary slightly from experimental values.

3C NMR Data Comparison (Predicted/Experimental, 125
MHz, DMSO-ds)
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5,7-Dibromo-8-

5-Bromoquinolin-8- 8-Hydroxyquinoline L
hydroxyquinoline

ol (Predicted) (Experimental) .
Carbon . . . . (Experimental)
Chemical Shift Chemical Shift . .
( ) ( ) Chemical Shift
Ppm Ppm
(ppm)[3]
C-2 ~150 148.9 149.7
C-3 ~123 122.5 123.0
C-4 ~137 136.2 136.9
C-4a ~128 128.5
C-5 ~115 128.9 134.1
C-6 ~130 117.9
C-7 ~113 111.3 110.3
C-8 ~154 153.8 148.9
C-8a ~140 138.9 138.6

Note: Predicted data for 5-Bromoquinolin-8-ol is based on computational models and may
vary slightly from experimental values. Experimental data for 8-Hydroxyquinoline is from
various sources and may have been acquired in different solvents.

FT-IR Data Comparison (KBr Pellet, cm™?)
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Functional Group

5-Bromoquinolin-8-
ol (Expected)

8-Hydroxyquinoline
(Experimental)

5,7-Dibromo-8-
hydroxyquinoline
(Experimental)

Wavenumber Wavenumber
( » (em=)[41[5][6] Wavenumber
cm- -
(em™)[3][7]
O-H stretch (phenolic)  3200-3600 (broad) ~3400 (broad) 3066
C-H stretch (aromatic)  3000-3100 ~3050 2921
C=N stretch
o 1580-1620 ~1580 1581
(quinoline)
C=C stretch
] 1450-1600 ~1470, 1500 1563, 1490, 1457
(aromatic)
C-O stretch (phenolic)  1200-1300 ~1280 1270, 1201
C-Br stretch 500-600 - ~650

Mass Spectrometry Data Comparison

Compound

Molecular Formula

Molecular Weight (
g/mol )

Key Fragmentation
Peaks (m/z)

5-Bromoquinolin-8-ol

CoHeBrNO

224.05

Expected [M]* and
[M+2]* due to bromine
isotopes, loss of Br,
loss of CO.

8-Hydroxyquinoline

CoH7NO

145.16

145 ([M]*), 117, 90,
89.[8][9][10]

5,7-Dibromo-8-

hydroxyquinoline

CoHsBra2NO

302.95

301, 303, 305 ([M]*),
reflecting two bromine
atoms.[11][12]

Experimental Protocols

Standard protocols for the spectroscopic analysis of small organic molecules are detailed

below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7
mL of a deuterated solvent (e.g., DMSO-des, CDCIs3) in an NMR tube. Ensure the sample is
fully dissolved.

Instrument Setup: The NMR spectrometer is tuned and shimmed to the lock signal of the
deuterated solvent to optimize the magnetic field homogeneity.

H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters
include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2
seconds. Typically, 16 to 64 scans are acquired for a high signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used. A wider
spectral width (e.g., 0-200 ppm) is set. Due to the low natural abundance of 13C, a larger
number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are
typically required.[13][14][15]

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier
transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts
are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):[16]

o Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Transfer the mixture to a pellet press die.

o Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

Background Spectrum: A background spectrum of a blank KBr pellet or the empty sample
compartment is recorded to subtract the absorbance of atmospheric CO2 and water vapor.
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Sample Spectrum Acquisition: The KBr pellet containing the sample is placed in the sample
holder of the FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm™1
with a resolution of 4 cm~1. Multiple scans (e.g., 16-32) are averaged to improve the signal-
to-noise ratio.[17][18][19][20]

Data Processing: The sample spectrum is ratioed against the background spectrum to
generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent
(e.g., methanol, acetonitrile).

lonization: The sample solution is introduced into the mass spectrometer. For small organic
molecules, common ionization techniques include Electrospray lonization (ESI) or Electron
lonization (EI).[21][22]

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine
the exact mass and elemental composition.[23][24][25]

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a

synthesized compound like 5-Bromoquinolin-8-ol using a combination of spectroscopic

methods.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://egikunoo.wordpress.com/wp-content/uploads/2020/03/lab-9-ftir-spectroscopy.pdf
https://jascoinc.com/learning-center/theory/spectroscopy/fundamentals-ftir-spectroscopy/sampling/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3015162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6099382/
https://www.rsc.org/images/MS1_tcm18-102518.pdf
https://experiments.springernature.com/techniques/mass-spectrometry
https://www.biocompare.com/Editorial-Articles/359965-Prepping-Small-Molecules-for-Mass-Spec/
https://www.benchchem.com/product/b075139?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

Compound Synthesis

Synthesize 5-Bromoquinolin-8-ol
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Caption: Workflow for the spectroscopic confirmation of 5-Bromoquinolin-8-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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